molecular formula C9H9BrN2 B1608763 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole CAS No. 206535-83-3

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Cat. No. B1608763
CAS RN: 206535-83-3
M. Wt: 225.08 g/mol
InChI Key: UMIZQBIGMUWVTO-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, also known as BPI, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Antimicrobial Agent Development

The structural motif of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole is found in compounds that have shown promising results as antimicrobial agents. These compounds have been synthesized and evaluated for their in vitro activity against various bacterial and fungal species. The presence of the imidazole ring, often associated with bioactivity, suggests that derivatives of this compound could be potent antimicrobials .

Anticancer Research

Derivatives of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole have been studied for their potential antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). The bromophenyl group, in conjunction with the imidazole ring, may interact with cellular targets to inhibit cancer cell growth .

Molecular Docking Studies

This compound’s derivatives have been used in molecular docking studies to understand the binding mode of active compounds with receptors. Such studies are crucial for rational drug design, helping to predict how a drug interacts with its target and how its structure could be modified to enhance efficacy .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its reactive sites allow for further functionalization, making it a valuable building block in drug development processes .

Agrochemical Research

In the field of agrochemicals, derivatives of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole can be utilized to develop new pesticides or herbicides. The bromine atom provides a point of attachment for other functional groups, potentially leading to compounds with novel modes of action against agricultural pests .

Dyestuff Chemistry

The compound is also used in the synthesis of dyes. Its structure can be incorporated into larger dye molecules, contributing to the chromophore system and affecting the dye’s properties such as light absorption and color fastness .

properties

IUPAC Name

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZQBIGMUWVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395630
Record name 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206535-83-3
Record name 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-BROMOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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